2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic organic molecule featuring a dihydroisoquinolinone core linked to two 3,4-dimethylphenyl groups and a 1,2,4-oxadiazole ring. This article compares its structural, physicochemical, and spectroscopic properties with analogous compounds, leveraging data from structurally related molecules described in the literature .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-16-9-11-20(13-18(16)3)25-28-26(32-29-25)24-15-30(21-12-10-17(2)19(4)14-21)27(31)23-8-6-5-7-22(23)24/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTMUHWIHVYUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has garnered attention in recent research for its potential biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a dihydroisoquinoline moiety and an oxadiazole ring. The presence of the 3,4-dimethylphenyl groups contributes to its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer activity. For instance:
- A study reported that related oxadiazole compounds displayed notable growth inhibition against various cancer cell lines including SNB-19 , OVCAR-8 , and NCI-H40 , with percent growth inhibitions (PGIs) reaching up to 86.61% .
- Another investigation into similar structures indicated that modifications at the aryl position could enhance anticancer efficacy. The compound's analogs demonstrated IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL , suggesting potent activity against HepG2 cells .
While specific mechanisms for this compound are still under investigation, several pathways have been proposed based on related compounds:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote proliferation.
- Induction of Apoptosis : Some studies suggest that oxadiazole derivatives can induce programmed cell death in cancer cells.
- Targeting Specific Enzymes : The structure may allow it to act as an inhibitor for certain enzymes involved in tumor growth.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Initial studies indicate that oxadiazole derivatives generally exhibit favorable pharmacokinetic properties, including reasonable absorption and distribution profiles.
- Toxicity assessments have shown that many related compounds do not exhibit significant cytotoxic effects at therapeutic concentrations, indicating a potentially safe profile for further development .
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where structure-activity relationships were explored. The findings indicated that specific substitutions on the phenyl rings significantly influenced anticancer activity and selectivity towards cancer cell lines over normal cells.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The specific compound has shown promise as a potential inhibitor of cancer cell proliferation. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This activity suggests potential therapeutic applications in treating inflammatory diseases like arthritis and cardiovascular conditions.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the dimethylphenyl and oxadiazole groups can significantly impact its biological activity. For instance, variations in substituents on these rings can enhance selectivity and potency against specific targets.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, the compound was synthesized and evaluated against several cancer cell lines. Results showed an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutics.
Case Study 2: Inflammation Model
Another study investigated the anti-inflammatory effects using animal models of acute inflammation. The compound reduced edema significantly when administered prior to inflammatory stimuli, highlighting its potential as an anti-inflammatory drug.
Comparison with Similar Compounds
Structural Comparison
Core Heterocyclic Systems
- Target Compound: Contains a 1,2-dihydroisoquinolin-1-one scaffold fused to a 1,2,4-oxadiazole ring. Both aromatic systems are substituted with 3,4-dimethylphenyl groups.
- Analog 1: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () features a tetrahydroquinoline core with a 1,2-oxazole substituent and a nitro-phenyl group. The absence of an oxadiazole ring and the presence of a pyrrolidinone moiety distinguish it from the target compound .
- Analog 2: Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one) () shares the 1,3,4-oxadiazole ring but lacks the isoquinolinone system, instead incorporating chlorinated and branched alkyl substituents for herbicidal activity .
Table 1: Structural Features Comparison
Physicochemical Properties
- Solubility : The 3,4-dimethylphenyl groups likely enhance lipophilicity compared to the nitro-substituted Analog 1, which may exhibit polar interactions due to its nitro group . Oxadiazon’s chlorophenyl and tert-butyl groups contribute to low water solubility, typical of herbicides .
- Melting Point: Heterocyclic systems with rigid cores (e.g., dihydroisoquinolinone) often exhibit higher melting points (>200°C) compared to less rigid analogs like tetrahydroquinoline derivatives (~150–180°C) .
Spectroscopic Characterization
Key techniques for structural elucidation, as outlined in :
- NMR Spectroscopy : The target compound’s ¹H NMR would show signals for methyl groups (~δ 2.2–2.5 ppm) and aromatic protons (~δ 6.8–7.5 ppm). ¹³C NMR would confirm the oxadiazole (C=N at ~160–170 ppm) and amide carbonyl (~170 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) would dominate.
- Mass Spectrometry: High-resolution MS would confirm the molecular formula (C₂₆H₂₂N₃O₂), with fragmentation patterns highlighting the oxadiazole and dihydroisoquinolinone moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
